Stannane, butyldimethyl(1-methylethyl)-
Description
Stannane, butyldimethyl(1-methylethyl)- is an organotin compound characterized by a central tin atom bonded to a butyl group, two methyl groups, and a 1-methylethyl (isopropyl) group. Organostannanes are widely studied for their applications in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties. Such compounds are typically synthesized via sequential alkylation or chlorination reactions, as demonstrated in the preparation of dichlorinated stannanes (e.g., via chlorination of precursor compounds followed by recrystallization) .
Properties
CAS No. |
55044-62-7 |
|---|---|
Molecular Formula |
C9H22Sn |
Molecular Weight |
248.98 g/mol |
IUPAC Name |
butyl-dimethyl-propan-2-ylstannane |
InChI |
InChI=1S/C4H9.C3H7.2CH3.Sn/c1-3-4-2;1-3-2;;;/h1,3-4H2,2H3;3H,1-2H3;2*1H3; |
InChI Key |
RBZLKQFNKIODEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](C)(C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organostannanes
The following analysis compares stannane, butyldimethyl(1-methylethyl)- with structurally related organotin compounds, focusing on synthesis, stability, and spectroscopic properties.
Key Observations :
Spectroscopic and Computational Data
Table 2: NMR and DFT Analysis of Selected Stannanes
Key Findings :
- $^{119}\text{Sn}$ NMR : The 1:3:3:1 quartet observed in stannane derivatives (e.g., SnH4 in ammonia) arises from coupling with hydrogen atoms . For butyldimethyl(1-methylethyl)-stannane, similar splitting (~103–112 Hz) is anticipated, as seen in hypercoordinated stannanes .
- DFT Methods : The PBE0-GD3BJ and M05-2X methods reliably predict molecular geometries, aiding in modeling steric interactions in mixed-alkyl stannanes .
Reactivity and Stability
- Thermal Decomposition: Analogous to SnH4, which reacts with HCl/HBr at -112°C to form monohalostannanes , butyldimethyl(1-methylethyl)-stannane may undergo ligand exchange under acidic conditions. However, its bulkier substituents likely slow decomposition compared to smaller analogs like SnH4.
- Light Sensitivity : Dihydridostannanes require low-temperature storage (-20°C) to prevent degradation , suggesting similar handling precautions for butyldimethyl(1-methylethyl)-stannane.
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